Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
Description
Properties
Molecular Formula |
C34H36Cl2N6O5 |
|---|---|
Molecular Weight |
679.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(isocyanatomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H36Cl2N6O5/c1-3-24(2)42-33(44)41(22-38-42)28-7-5-26(6-8-28)39-14-16-40(17-15-39)27-9-11-29(12-10-27)45-19-30-20-46-34(47-30,21-37-23-43)31-13-4-25(35)18-32(31)36/h4-13,18,22,24,30H,3,14-17,19-21H2,1-2H3/t24?,30-,34-/m0/s1 |
InChI Key |
FWULWQNHPKVVEM-XUOSIXAYSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triazole Intermediates
Methodology:
The key intermediate, a 1,2,4-triazole derivative, is synthesized through nucleophilic substitution and cyclization reactions. A typical route involves:
- Reaction of hydrazines or hydrazides with suitable halogenated precursors under controlled conditions.
- Cyclization to form the 1,2,4-triazole ring , often catalyzed by acids or bases.
- Purification by recrystallization from organic solvents such as ethanol, methanol, or ethyl acetate.
Research Outcomes:
Patents indicate that replacing multi-step procedures with single-step reactions significantly improves safety and efficiency. For example, the CN101391994A patent describes a method where the reaction of hydrazine derivatives with halogenated compounds in DMSO or DMF at elevated temperatures yields the triazole core with yields exceeding 80%.
Modification of Itraconazole Scaffold
Methodology:
The core itraconazole structure is modified at the 2-position via:
- Nucleophilic substitution using the prepared triazole intermediate.
- Reaction conditions: Heating in organic solvents like DMSO or dichloromethane with catalysts such as potassium carbonate or polyethylene glycol derivatives.
- Recrystallization from solvents like ethyl acetate or methanol to purify the intermediate.
Research suggests that reducing the number of steps (from three to one or two) and employing safer reagents (e.g., avoiding hydrogenation hazards) results in a more industrially feasible process.
Introduction of the Isocyanate Group
Methodology:
The key step involves converting the amino or hydroxyl groups on the intermediate to isocyanates:
- Phosgene or triphosgene are traditional reagents but pose safety hazards.
- Alternative routes involve carbamoyl chloride intermediates generated via reaction of amines with phosgene equivalents, followed by dehydration to form isocyanates.
- Direct insertion of the isocyanate group can be achieved via reaction of the amine with diisocyanates under controlled conditions.
Research Outcomes:
Patents such as CN108329304A describe a six-step process where intermediates are sequentially functionalized, culminating in the formation of the isocyanate group, with emphasis on reaction safety and high yield .
Summary of Key Reaction Conditions and Data Tables
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydrazine derivative + halogenated precursor | DMSO | 120-150°C | 15-20 h | >80% | Cyclization to triazole |
| 2 | Triazole intermediate + base | Ethanol/ethyl acetate | Reflux | 2-4 h | 85-90% | Purification by recrystallization |
| 3 | Amino derivative + phosgene or triphosgene | Dichloromethane | 0-25°C | 2-6 h | 75-85% | Isocyanate formation |
Note: Exact conditions vary depending on the specific derivatives and scale.
Research Outcomes and Optimization
Yield Improvements:
Replacing multi-step sequences with single-pot reactions increases overall yields from ~50-60% to over 80%.Safety Enhancements:
Avoiding hydrogenation and using safer dehydrating reagents like triphosgene reduces hazards.Industrial Applicability:
Simplified routes with fewer steps and safer reagents are more suitable for large-scale production.Purity and Isomer Control: Optimized reaction conditions minimize isomer impurities, critical for pharmaceutical quality.
Chemical Reactions Analysis
Types of Reactions
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of antifungal properties and the development of novel drug delivery systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and coatings with antifungal properties.
Mechanism of Action
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate and related itraconazole derivatives:
Key Findings:
Structural Modifications and Bioactivity: The removal of the 1,2,4-triazolyl group in Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate likely diminishes its antifungal efficacy, as triazoles are critical for binding fungal CYP51 enzymes . This could limit its therapeutic use but make it valuable for targeted drug conjugation or proteomics research.
Metabolic and Synthetic Relevance :
- Unlike glucuronidated derivatives (e.g., Hydroxy Itraconazole O-β-D-Glucuronide Sodium Salt), the isocyanate derivative lacks obvious metabolic detoxification pathways, suggesting it may require stabilization for in vivo applications .
- Its role as a synthetic intermediate is shared with brominated analogs (e.g., Deoxo Anhydro Itraconazole Bromide), which are often precursors in halogenation reactions .
Analytical Utility :
- Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is marketed as a TRC standard (TRC D297800), similar to deuterated analogs like Des-(2-butyl) N-Allyl Itraconazole-D5 (SCSI-413191), which are used in mass spectrometry and metabolic tracing .
Biological Activity
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a derivative of itraconazole, a widely recognized antifungal agent. This compound incorporates a 1,2,4-triazole ring that enhances its biological activity and specificity against fungal pathogens. Its molecular formula is C34H36Cl2N6O5, with a molar mass of approximately 679.59 g/mol . The unique structural features of this compound allow it to interact with specific biological targets, making it a significant candidate for therapeutic applications.
The primary biological activity of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is its antifungal properties . The compound works by inhibiting the synthesis of ergosterol , an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death. Specifically, it targets enzymes such as lanosterol 14α-demethylase , which plays a crucial role in the ergosterol biosynthesis pathway .
Comparison with Other Antifungal Agents
The following table summarizes the mechanisms and unique features of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate and other antifungal agents:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate | Inhibits ergosterol synthesis | Enhanced specificity towards fungal pathogens |
| Fluconazole | Inhibits ergosterol synthesis | Broad-spectrum antifungal activity |
| Ketoconazole | Inhibits ergosterol synthesis | Effective against a wide range of fungi |
| Voriconazole | Inhibits ergosterol synthesis | Enhanced activity against resistant strains |
This table illustrates that Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate stands out due to its targeted action against specific fungal infections while potentially minimizing side effects associated with broader-spectrum agents .
Efficacy in Clinical Settings
Research has indicated that itraconazole and its derivatives are effective in treating various fungal infections. A clinical study involving 261 patients assessed the efficacy and safety of different itraconazole formulations. The study aimed to evaluate the cure rates for glabrous tinea and found significant differences in treatment outcomes based on the formulation used .
Antifungal Activity Against Specific Strains
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has demonstrated notable antifungal activity against various strains. For instance, studies have shown its potential effectiveness against Candida species and filamentous fungi . The compound's ability to inhibit fungal growth was evaluated in vitro and demonstrated promising results.
Pharmacokinetics
Understanding the pharmacokinetics of itraconazole is crucial for optimizing its therapeutic use. A study highlighted that itraconazole exhibits non-linear pharmacokinetics with implications for dosing regimens . This knowledge is essential for developing effective treatment protocols utilizing Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a precursor amine (e.g., des-triazolyl itraconazole derivative) with phosgene or thiophosgene under inert conditions to introduce the isocyanate group. Key steps include:
Precursor Preparation : Removal of the 1,2,4-triazole moiety from itraconazole via hydrolysis or enzymatic cleavage .
Isocyanate Formation : Reaction with phosgene in anhydrous dichloromethane at 0–5°C, followed by neutralization with aqueous NaHCO₃ .
- Critical Parameters :
- Moisture-free environment to prevent hydrolysis of the isocyanate group.
- Strict temperature control to avoid side reactions (e.g., dimerization).
- Purity validation of intermediates via HPLC and NMR.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate?
- Answer : A multi-technique approach is recommended:
- FT-IR : Confirm the presence of the isocyanate group (N=C=O stretch at ~2250–2275 cm⁻¹) .
- NMR : ¹³C NMR to resolve the isocyanate carbon signal (~120–130 ppm) and distinguish it from carbonyl groups in the triazole backbone .
- X-ray Crystallography : For unambiguous structural confirmation; SHELXL refinement is suitable for resolving crystallographic disorder in heterocyclic systems .
- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., urea derivatives from hydrolysis) .
Q. What preliminary biological activity data exist for this compound, and how should researchers design assays to validate its efficacy?
- Answer : While direct activity data are limited, structural analogs (e.g., itraconazole derivatives) suggest antifungal and enzyme-inhibitory potential. Assay design should include:
- Inhibition Studies : Test against CYP450 isoforms (e.g., CYP3A4) due to the triazole moiety’s known interaction with heme iron .
- Antifungal Screening : Use standardized microdilution assays (CLSI M38-A2) against Aspergillus and Candida spp., with fluconazole as a control .
- Cytotoxicity : Assess in mammalian cell lines (e.g., HEK293) via MTT assay to rule offtarget effects .
Advanced Research Questions
Q. How can reaction mechanisms for isocyanate formation be experimentally validated, and what are common sources of contradictory data?
- Answer : Mechanistic studies require:
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration during phosgene reaction (GC-MS analysis) .
- Kinetic Profiling : Monitor intermediates via in situ FT-IR or Raman spectroscopy.
- Contradictions : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) affecting reaction pathways or competing dimerization . Resolve via computational modeling (DFT) to compare energy barriers for alternative mechanisms .
Q. What strategies are recommended for resolving crystallographic disorder in Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate during X-ray refinement?
- Answer :
- SHELXL Constraints : Apply restraints to anisotropic displacement parameters for the triazole and isocyanate groups to model disorder .
- Twinned Data : Use the TWINABS module if crystals exhibit pseudo-merohedral twinning.
- Validation : Cross-check with spectroscopic data to ensure refined structure aligns with NMR/IR observations .
Q. How can computational models predict the reactivity of the isocyanate group in novel triazole derivatives?
- Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity of the isocyanate carbon.
- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on hydrolysis rates .
- Docking Studies : Map interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) to prioritize derivatives for synthesis .
Q. What methodologies are used to analyze acute and subacute toxicity in triazole-isocyanate hybrids?
- Answer :
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) in rodent models.
- Biomarker Profiling : Measure liver enzymes (ALT, AST) and renal function (creatinine) post-exposure .
- Histopathology : Examine tissue sections for inflammatory responses or necrosis in high-dose cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
